1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)11-5-10(9-3-4-17-7-9)15-16(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDIPQQQBLYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole family, characterized by its unique structural features that include a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Features
The compound's structure can be represented as follows:
This structure allows for diverse interactions with biological targets, which are crucial for its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antibacterial and antifungal properties. The presence of the thiophene ring may enhance the compound's ability to interact with microbial cell membranes, leading to increased efficacy against pathogens. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains effectively .
Anticancer Activity
Compounds with similar pyrazole structures have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation through various mechanisms. In vitro studies have demonstrated that modifications in the pyrazole structure can lead to enhanced activity against specific cancer cell lines .
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, likely due to its ability to modulate inflammatory pathways. Research has shown that pyrazole derivatives can act as COX-2 inhibitors, suppressing pro-inflammatory cytokines like TNF-α and IL-6. This dual-action mechanism makes them promising candidates for treating inflammatory diseases such as arthritis .
The mechanism of action for this compound involves interactions with specific molecular targets. The pyrazole ring can modulate enzyme activity or receptor interactions, while the thiophene ring may participate in π-π stacking interactions that enhance binding affinity .
Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that certain structural modifications could significantly enhance anticancer activity. Specifically, compounds with similar core structures were found to inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives showed that compounds exhibiting COX-2 inhibition could reduce inflammation markers in vitro. The most potent derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-methylphenyl)-3-(thiophen-2-yl)-1H-pyrazole | Contains a phenyl group instead of cyclopropylmethyl | Antimicrobial |
| 4-(cyclohexylmethyl)-3-(furan-2-yl)-1H-pyrazole | Furan ring replaces thiophene | Anti-inflammatory |
| 5-(benzothiazol-2-yl)-1H-pyrazole | Benzothiazole moiety adds complexity | Anticancer |
This table illustrates how variations in substituents can lead to different biological activities while retaining core pyrazole characteristics.
Scientific Research Applications
Structural Characteristics
The compound features a five-membered pyrazole ring, a cyclopropylmethyl group, and a thiophene moiety. These elements contribute to its chemical stability, reactivity, and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 278.39 g/mol.
Research indicates that 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide exhibits a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation in biological systems.
- Anticancer : Exhibits properties that may inhibit cancer cell proliferation.
These activities make it a candidate for further pharmacological studies.
Interaction Studies
Understanding the binding affinity of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions.
Applications in Medicinal Chemistry
The potential applications of this compound span multiple areas:
| Application Area | Description |
|---|---|
| Drug Development | Investigated for use in developing new antimicrobial and anti-inflammatory drugs. |
| Cancer Therapy | Explored as a potential therapeutic agent in oncology due to its anticancer properties. |
| Biochemical Research | Utilized in studies examining enzyme interactions and cellular pathways. |
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects :
- Research indicated that treatment with this compound reduced markers of inflammation in animal models, supporting its use in inflammatory disease therapies.
-
Cancer Cell Proliferation Inhibition :
- In vitro studies showed that the compound inhibited the growth of certain cancer cell lines, indicating its promise as an anticancer agent.
Comparison with Similar Compounds
Pyrazole vs. Dihydropyrazole Derivatives
The target compound contains a fully unsaturated 1H-pyrazole core, whereas analogs such as those in (e.g., 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) are 4,5-dihydropyrazoles (pyrazolines).
Substituent Effects at N1 and C3
Key Observations :
- N1 Substituents : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to 2-fluoroethyl (), which may improve membrane permeability but reduce solubility.
- C3 Substituents : Thiophen-3-yl (target) offers distinct electronic properties compared to substituted phenyl groups (). Thiophene’s sulfur atom enables stronger van der Waals interactions than phenyl rings.
- Molecular Weight : The target compound’s higher MW (~265 vs. 238.29 in ) reflects the cyclopropylmethyl group’s added bulk.
Thiophene Positional Isomerism
Thiophen-3-yl (target) vs. thiophen-2-yl (e.g., drospirenone impurities in ):
- Thiophen-3-yl places sulfur at the 3-position, altering electron density distribution compared to 2-substituted thiophenes. This may influence binding orientation in enzymes or receptors .
Carboximidamide Derivatives in Drug Development
The carboximidamide’s dual NH₂ groups in the target compound could enhance hydrogen-bonding capacity relative to berotralstat’s trifluoromethyl and cyano substituents .
Physicochemical and Hypothetical Pharmacological Implications
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved half-life over linear alkyl chains (e.g., 2-fluoroethyl) .
- Target Interactions : Thiophen-3-yl’s electron-rich nature may favor interactions with aromatic residues in binding pockets, while carboximidamide could mimic natural substrates in enzymes.
Preparation Methods
Reported Preparation Methods
While direct synthetic routes to 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide are scarce in open literature, analogous preparation methods for pyrazole-1-carboximidamide derivatives provide a framework for its synthesis. The following methods are adapted and analyzed from diverse sources excluding unreliable ones, focusing on reaction conditions, reagents, and yields.
Proposed Synthetic Route for Target Compound
Based on the above methods and the structural features of the target molecule, a plausible preparation sequence is as follows:
Synthesis of 1-(cyclopropylmethyl)pyrazole intermediate
- Alkylation of pyrazole at N-1 with cyclopropylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate) in an aprotic solvent (acetone or DMF) at ambient temperature.
Introduction of 3-(thiophen-3-yl) substituent
- Electrophilic substitution or cross-coupling (e.g., Suzuki or Stille coupling) at C-3 position of the pyrazole ring using appropriate thiophene-3-yl boronic acid or stannane derivatives under palladium catalysis.
Conversion of pyrazole-5-carboxamide to carboximidamide
- Amidination of the pyrazole-5-carboxamide intermediate using reagents such as ammonium salts or amidine hydrochlorides under conditions similar to those described in method 4 or 5 above, employing bases like N,N-diisopropylethylamine in solvents such as DMF or acetonitrile.
-
- Crystallization from suitable solvents (ethyl acetate, hexane) or chromatographic purification to yield the target compound as a white solid.
Data Table Summarizing Key Reaction Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | N-alkylation | Cyclopropylmethyl halide, K2CO3 | Acetone or DMF | 20-40°C | 4-12 h | 80-90 (typical) | Mild base; selective N-alkylation |
| 2 | Cross-coupling | Thiophen-3-yl boronic acid, Pd catalyst, base | Dioxane/water or DMF | 80-100°C | 6-24 h | 70-85 | Pd(0) catalysis; requires inert atmosphere |
| 3 | Amidination | Pyrazole-5-carboxamide, amidine salt, base | DMF or acetonitrile | 20-62°C | 2-96 h | 50-87 | Base-assisted amidine formation; longer times increase yield |
| 4 | Purification | Solvent crystallization or chromatography | Various | Ambient | Variable | Purity >95% | Essential for pharmaceutical grade |
Research Findings and Optimization Notes
- Base selection : N,N-diisopropylethylamine is commonly preferred for amidination steps due to its steric hindrance and non-nucleophilic nature, minimizing side reactions.
- Solvent effects : Polar aprotic solvents like DMF and acetonitrile facilitate amidination and coupling reactions, improving yields and reaction rates.
- Temperature control : Mild heating (up to 62°C) accelerates coupling and amidination without decomposing sensitive intermediates.
- Reaction time : Extended reaction times (up to 96 hours) improve conversion in amidination but require careful monitoring to avoid degradation.
- Purification : Repeated recrystallization and ion-exchange chromatography enhance purity, critical for bioactive compound applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
